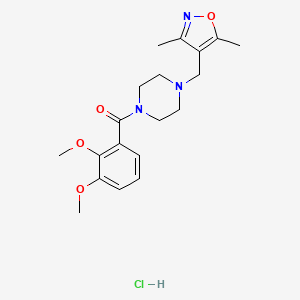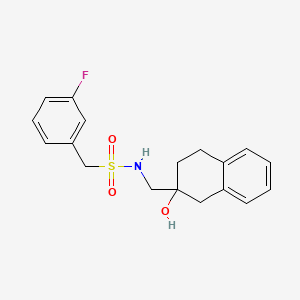![molecular formula C24H20N2O3S3 B2751258 5-BENZOYL-3-(BENZENESULFONYL)-N2-[3-(METHYLSULFANYL)PHENYL]THIOPHENE-2,4-DIAMINE CAS No. 866843-43-8](/img/structure/B2751258.png)
5-BENZOYL-3-(BENZENESULFONYL)-N2-[3-(METHYLSULFANYL)PHENYL]THIOPHENE-2,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BENZOYL-3-(BENZENESULFONYL)-N2-[3-(METHYLSULFANYL)PHENYL]THIOPHENE-2,4-DIAMINE: is a complex organic compound with the molecular formula C24H20N2O3S3 and a molecular weight of 480.62. This compound is characterized by its unique structure, which includes a thiophene ring, a benzenesulfonyl group, and an anilino group. It is used in various scientific research applications due to its unique chemical properties.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.
Scientific Research Applications
5-BENZOYL-3-(BENZENESULFONYL)-N2-[3-(METHYLSULFANYL)PHENYL]THIOPHENE-2,4-DIAMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 5-BENZOYL-3-(BENZENESULFONYL)-N2-[3-(METHYLSULFANYL)PHENYL]THIOPHENE-2,4-DIAMINE include other thiophene derivatives and sulfonyl-containing compounds. These compounds share similar structural features but may differ in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(3-methylsulfanylanilino)thiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S3/c1-30-18-12-8-11-17(15-18)26-24-23(32(28,29)19-13-6-3-7-14-19)20(25)22(31-24)21(27)16-9-4-2-5-10-16/h2-15,26H,25H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGCCORMXBCFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2751179.png)

![N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2751181.png)



![4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2751191.png)
![N'-cyclohexyl-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2751192.png)


![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2751195.png)

